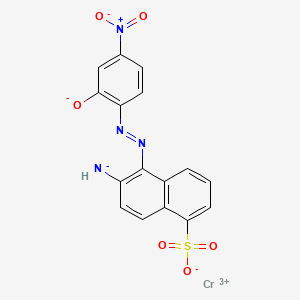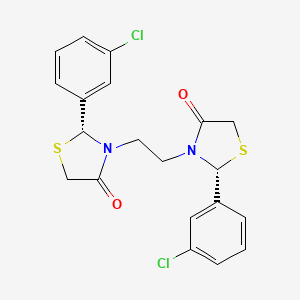![molecular formula C13H14N4O B12793355 8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37436-50-3](/img/structure/B12793355.png)
8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is a heterocyclic compound with the molecular formula C13H14N4O It belongs to the quinazoline family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the specific substitutions found in Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy-.
Benzoquinazoline: Another related compound with different functional groups and pharmacological properties.
Dihydroquinazoline: A reduced form of quinazoline with distinct chemical and biological characteristics.
Uniqueness: Benzo(f)quinazoline, 1,3-diamino-5,6-dihydro-8-methoxy- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. These unique features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
37436-50-3 |
|---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
8-methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C13H14N4O/c1-18-8-3-4-9-7(6-8)2-5-10-11(9)12(14)17-13(15)16-10/h3-4,6H,2,5H2,1H3,(H4,14,15,16,17) |
InChI Key |
PTYPACYJLPCXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


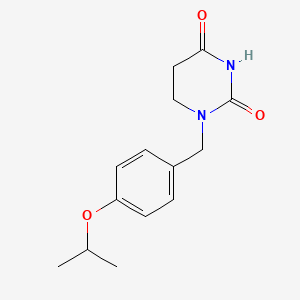
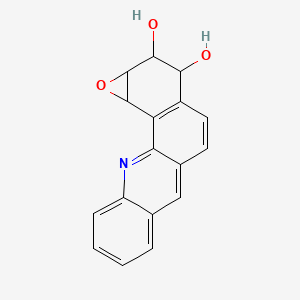

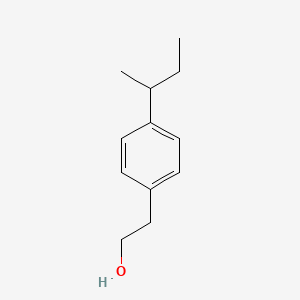
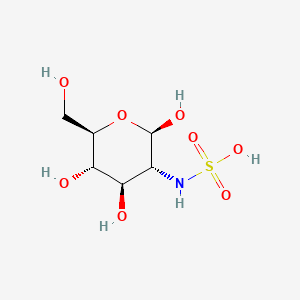
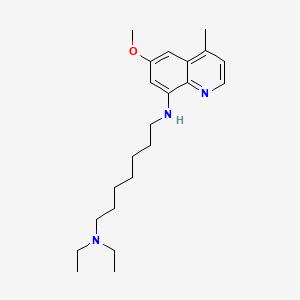

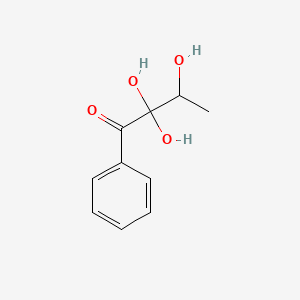
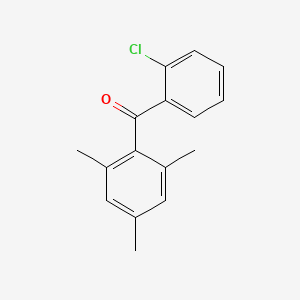
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)


